molecular formula C12H20N4O4 B3252503 t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate CAS No. 2171317-26-1

t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

Cat. No.: B3252503
CAS No.: 2171317-26-1
M. Wt: 284.31
InChI Key: KMUIDKQXZSEKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate is a chemical building block for research. For Research Use Only. Not for human or veterinary use. This compound is a synthetic pyrazole derivative designed for use as a key intermediate in organic synthesis and medicinal chemistry research. Pyrazole cores are privileged scaffolds in drug discovery due to their wide range of biological activities. This compound features a nitro electron-withdrawing group and a carbamate protecting group, making it a versatile precursor for further functionalization. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for amines, allowing for selective deprotection under mild acidic conditions to generate amine intermediates. The nitro group can be readily reduced to an amine, providing a handle for synthesizing diverse amide or sulfonamide derivatives. Researchers can utilize this compound in the design and synthesis of novel molecules with potential pharmacological properties. Pyrazole-based compounds have demonstrated significant antibacterial and antifungal activities by targeting essential biological processes in microbial cells. Some pyrazole derivatives function by inhibiting enzymes like topoisomerase and DNA gyrase, thereby disrupting DNA synthesis and replication. Others may act as efflux pump inhibitors to counteract antimicrobial resistance or disrupt fungal cell membranes by interfering with ergosterol biosynthesis. The specific 1-butyl substitution on the pyrazole ring may influence the compound's lipophilicity and overall interaction with biological targets, which can be explored in structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-butyl-4-nitropyrazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4/c1-5-6-7-15-10(9(8-13-15)16(18)19)14-11(17)20-12(2,3)4/h8H,5-7H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUIDKQXZSEKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pyrazole Ring Formation:

The synthesis of the pyrazole (B372694) core typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. Computational studies, often employing Density Functional Theory (DFT), have been utilized to investigate the mechanism of this fundamental heterocyclic synthesis. The reaction proceeds through a series of steps including nucleophilic attack, dehydration, and cyclization.

Transition state analysis of the cyclization step reveals the energetic barriers associated with the formation of the five-membered ring. Key parameters that are often modeled include the bond lengths and angles of the forming C-N bond and the geometry of the transition state structure. For a model reaction between a 1,3-diketone and hydrazine, the calculated activation energy for the rate-determining cyclization step provides a quantitative measure of the reaction's feasibility.

Table 1: Illustrative Calculated Parameters for the Transition State of Pyrazole Ring Cyclization (Model System)

ParameterValue
Activation Energy (ΔG‡)15 - 25 kcal/mol
Forming C-N Bond Length~2.1 Å
Breaking O-H Bond Length~1.5 Å

Note: The data in this table is illustrative and represents typical values found in computational studies of pyrazole formation from 1,3-dicarbonyls and hydrazine.

N Alkylation of the Pyrazole Ring:

The introduction of the butyl group at the N1 position of the pyrazole (B372694) ring is a crucial step. Theoretical studies on the N-alkylation of pyrazoles have been conducted to understand the regioselectivity of this reaction. For an unsymmetrical pyrazole, alkylation can occur at either of the two nitrogen atoms. Computational modeling helps in predicting the more favorable site of alkylation by calculating the activation energies for the formation of the two possible products.

DFT calculations have shown that the N-alkylation of pyrazole derivatives with haloalkanes proceeds via an SN2 mechanism. The transition state involves the simultaneous formation of the N-alkyl bond and the cleavage of the carbon-halogen bond. The calculated energy profiles can elucidate the reaction mechanism and the factors influencing regioselectivity, such as steric hindrance and the electronic nature of the substituents on the pyrazole ring.

Table 2: Calculated Activation Energies for a Model N-Alkylation of a Substituted Pyrazole

ReactionCalculated ΔE‡ (kcal/mol)
N1-alkylation18.5
N2-alkylation20.1

Note: This data is representative of a model system and illustrates the use of computational chemistry to predict regioselectivity in pyrazole alkylation. The lower activation energy for N1-alkylation suggests it is the kinetically favored product.

Nitration of the Pyrazole Ring:

The nitration of the pyrazole (B372694) ring, introducing the nitro group at the C4 position, is a key functionalization. Computational studies on the nitration of aromatic systems, including heterocycles, provide detailed mechanistic insights. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (Wheland intermediate).

Transition state analysis for the formation of the sigma complex and the subsequent deprotonation to restore aromaticity can be performed using DFT. These calculations can predict the regioselectivity of nitration by comparing the activation energies for attack at different positions of the pyrazole ring. For an N-alkylated pyrazole, the C4 position is generally favored for electrophilic attack.

Table 3: Key Geometric Parameters of a Modeled Transition State for C4-Nitration of a Pyrazole Ring

ParameterBond Length (Å)
C4-N(nitro) distance~2.0
C4-H bond distance~1.2

Note: The presented values are illustrative for a modeled transition state in the electrophilic nitration of a generic pyrazole system.

Formation of the Carbamate Group:

The reaction of an amine with an activated carbonyl compound, such as di-tert-butyl dicarbonate (B1257347), is the common method for forming a Boc-protected amine. Computational modeling of this reaction would involve locating the transition state for the nucleophilic attack of the amine on the carbonyl carbon. The calculated activation energy would provide insight into the reaction kinetics.

Reactivity and Chemical Transformations of T Butyl 1 Butyl 4 Nitro 1h Pyrazol 5 Yl Carbamate

Chemical Reactions Involving the Nitro Group

The nitro group on the pyrazole (B372694) ring is a strong electron-withdrawing group, which significantly influences the ring's electronic properties and reactivity. It serves as a key handle for introducing nitrogen-based functionalities or for activating the ring towards certain transformations.

The conversion of the nitro group to a primary amine is a fundamental transformation in the synthesis of many biologically active molecules and pharmaceutical intermediates. The primary challenge in this reaction is achieving selectivity, ensuring that the reduction does not affect other sensitive moieties, particularly the acid-labile Boc-carbamate. A variety of reagents and conditions have been developed for the selective reduction of aromatic nitro compounds. commonorganicchemistry.com

Common methods for this transformation include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com Raney nickel is particularly useful when trying to avoid the dehalogenation of aryl halides, should they be present in the molecule. commonorganicchemistry.com

Metal-Based Reductions: Various metals in acidic or neutral media are effective. Reagents such as iron in acetic acid (Fe/AcOH), zinc in acetic acid (Zn/AcOH), and tin(II) chloride (SnCl₂) provide mild conditions that can be compatible with many functional groups. commonorganicchemistry.com

Transfer Hydrogenation: Systems like nickel-catalyzed hydrosilylative reduction or the use of zinc or magnesium powder with a hydrogen donor like hydrazine (B178648) glyoxylate (B1226380) offer efficient and selective reduction at room temperature. rsc.org These methods are often advantageous due to their mild conditions and avoidance of high-pressure hydrogen gas.

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) can be a useful alternative for substrates where hydrogenation or acidic conditions are incompatible. commonorganicchemistry.com

The choice of reagent for reducing t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate must consider the lability of the Boc group. Strongly acidic conditions could lead to premature deprotection. Therefore, methods employing neutral conditions, such as catalytic hydrogenation or transfer hydrogenation, are generally preferred.

Table 1: Comparison of Selective Nitro Group Reduction Methods

Method Reagent/Catalyst Typical Conditions Advantages Potential Drawbacks for Substrate
Catalytic Hydrogenation H₂, Pd/C or Raney Ni Room temperature to moderate heat, atmospheric to high pressure High yield, clean reaction May reduce other functional groups
Metal/Acid Reduction Fe/AcOH or Zn/AcOH Room temperature to reflux Mild, tolerates many functional groups Acidity may cleave the Boc group
Metal Halide Reduction SnCl₂ Reflux in ethanol Mild, good for sensitive groups Stoichiometric metal waste
Transfer Hydrogenation Ni(acac)₂/PMHS Mild, room temperature High chemoselectivity, avoids H₂ gas rsc.org Catalyst may require specific handling
Sulfide Reduction Na₂S Aqueous or alcoholic solution Useful when other methods fail, can be selective commonorganicchemistry.com Can sometimes lead to side products

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing strong electron-withdrawing groups. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.orgnih.gov

For SNAr to occur, two main conditions must be met:

The aromatic ring must be activated by at least one strong electron-withdrawing group.

There must be a good leaving group (e.g., a halide) on the ring.

In the case of this compound, the nitro group at the C4 position strongly deactivates the pyrazole ring for electrophilic substitution and conversely activates it for nucleophilic attack. libretexts.org The positions ortho (C3 and C5) and para to the nitro group are electronically favorable for nucleophilic addition. However, the molecule lacks a conventional leaving group like a halogen at the C3 or C5 position.

While less common, the nitro group itself can sometimes act as a leaving group (a nucleofuge), particularly in highly activated systems like nitroimidazoles, where the reaction can be promoted in water without a catalyst. nih.gov The feasibility of displacing the nitro group on this specific pyrazole would depend on the nucleophile used and the reaction conditions, but it generally requires a highly activated substrate. nih.gov Research into directed SNAr reactions, where a directing group ortho to a leaving group facilitates substitution, has expanded the scope of these transformations, although this typically applies to substrates with existing leaving groups like iodine. rsc.org

Transformations and Selective Cleavage of the Carbamate (B1207046) Moiety

The t-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under many reaction conditions and its susceptibility to removal under specific, typically acidic, conditions. acsgcipr.org

The removal of the Boc group, or deprotection, is a critical step to unmask the amine functionality for further reactions. The standard method involves treatment with strong acids, which cleave the carbamate to release the free amine, carbon dioxide, and isobutylene (B52900) (which can be trapped as the t-butyl cation). acsgcipr.org

Strong Acidic Conditions: The most common reagents are trifluoroacetic acid (TFA), often used neat or as a solution in dichloromethane (B109758) (DCM), and hydrogen chloride (HCl) in solvents like 1,4-dioxane, ethyl acetate, or methanol. nih.gov These methods are highly effective but can affect other acid-sensitive groups.

Mild Acidic Conditions: For substrates that cannot tolerate strong acids, milder conditions such as aqueous phosphoric acid or silica (B1680970) gel in refluxing toluene (B28343) have been developed. nih.govresearchgate.net

Lewis Acids: Lewis acids can also promote Boc cleavage, offering an alternative to protic acids. acsgcipr.org

Non-Acidic/Reductive Methods: In specific contexts, alternative methods can be employed. A notable strategy for N-Boc protected pyrazoles and imidazoles involves the use of sodium borohydride (B1222165) (NaBH₄) in ethanol. researchgate.netarkat-usa.org This method is highly selective, leaving primary N-Boc protected amines and other aromatic heterocycles like indoles intact, which is highly advantageous in complex syntheses. arkat-usa.org

A potential side reaction during acid-mediated deprotection is the alkylation of nucleophilic sites on the substrate by the liberated t-butyl cation. acsgcipr.org This can be suppressed by adding scavengers to the reaction mixture.

Table 2: Selected Strategies for Boc Deprotection

Method Reagents Conditions Selectivity/Compatibility Reference
Strong Acid Trifluoroacetic acid (TFA) in DCM Room temperature Highly efficient, but harsh; may cleave other acid-labile groups nih.gov
Strong Acid HCl in 1,4-Dioxane or Ethyl Acetate Room temperature Widely used, provides the amine as a hydrochloride salt nih.gov
Mild Acid Oxalyl chloride in Methanol Room temperature Good to excellent yields for various substrates nih.gov
Reductive Sodium Borohydride (NaBH₄) in Ethanol Room temperature Highly selective for N-Boc on imidazoles and pyrazoles researchgate.netarkat-usa.org

Transamidation involves the exchange of the amine portion of an amide with a different amine. While the target compound is a carbamate, its linkage possesses reactivity analogous to amides. N-acyl azoles, for example, are considered activated amides and are known to participate in transamidation reactions. mdpi.com

The direct transamidation of a stable carbamate like a Boc-protected amine is challenging but can be achieved under specific conditions. For example, methods using tert-butyl nitrite (B80452) have been developed for the transamidation of secondary amides, proceeding through an N-nitrosamide intermediate without the need for a catalyst. rsc.org The applicability of such a method to this specific carbamate would require experimental investigation. The reaction would involve the nucleophilic attack of an external amine on the carbamate's carbonyl carbon, followed by the departure of the pyrazolyl amine. This process is often facilitated by catalysts or activating agents that enhance the electrophilicity of the carbonyl group.

Functionalization and Derivatization at Other Positions of the Pyrazole Ring System

Beyond reactions involving the nitro and carbamate groups, the pyrazole ring itself can be a target for further functionalization. With the N1, C4, and C5 positions occupied, the remaining site for substitution is the C3 position. Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have emerged as powerful tools for directly installing new C-C or C-heteroatom bonds on heterocyclic rings like pyrazole. rsc.org

These reactions provide a direct route to functionalized pyrazoles without the need for pre-functionalized starting materials, such as halogenated pyrazoles. rsc.org A variety of transition metals, including palladium, rhodium, and copper, can catalyze reactions such as:

Direct arylation

Alkylation

Alkynylation

Amination

The success and regioselectivity of a C-H functionalization reaction at the C3 position of this compound would be influenced by the electronic and steric effects of the existing substituents. The electron-withdrawing nitro group and the bulky N-butyl and Boc-amino groups would play a significant role in directing the catalytic cycle. Further empirical study would be necessary to determine the optimal conditions for achieving such a transformation.

Electrophilic Aromatic Substitution Potentials of the Pyrazole Core

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of many aromatic systems, including pyrazole. wikipedia.org The pyrazole ring is generally considered an electron-rich heterocycle, susceptible to attack by electrophiles, with the C4 position being the most favored site for substitution. rsc.org However, in the case of this compound, the potential for further electrophilic substitution on the pyrazole core is severely diminished.

The primary reason for this reduced reactivity is the presence of a strongly deactivating nitro group (-NO2) at the C4 position. Electron-withdrawing groups like the nitro group decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.orglibretexts.org Any potential electrophilic attack would have to overcome a significant energy barrier.

The directing effects of the existing substituents further complicate potential SEAr reactions.

4-Nitro group : Strongly deactivating and a meta-director.

1-Butyl group : Weakly activating and an ortho-, para-director (directing to C5 and C3).

5-(N-Boc-amino) group : The nitrogen atom's lone pair can donate electron density through resonance, making it an activating group and an ortho-, para-director (directing to C4). However, its effect is modulated by the electron-withdrawing nature of the Boc group's carbonyl.

Given that the C4 position is already substituted, and the C3 and C5 positions are influenced by conflicting directing effects and steric hindrance from the adjacent butyl and bulky carbamate groups, electrophilic aromatic substitution on this molecule is highly unlikely under standard conditions. Forcing a reaction with harsh conditions (e.g., strong acids and high temperatures) would likely lead to the degradation of the molecule, particularly the acid-labile t-butyl carbamate moiety, rather than controlled substitution. organic-chemistry.orgscirp.org

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

Substituent Group Position Electronic Effect Reactivity Effect Directing Influence
-NO2 4 Strong Electron-Withdrawing Deactivating Meta (to C3/C5)
-C4H9 (N-alkyl) 1 Weak Electron-Donating Activating Ortho, Para (to C5, C3)
-NHBoc 5 Resonance Donating, Inductive Withdrawing Activating (net) Ortho, Para (to C4)

Metal-Catalyzed Cross-Coupling Reactions at Appropriate Positions

While the pyrazole core is deactivated towards electrophilic attack, it remains a viable substrate for metal-catalyzed cross-coupling reactions, which provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net For this compound, the most promising position for such transformations is the C3 carbon.

The C4 and C5 positions are already functionalized, leaving the C-H bond at the C3 position as a target for direct C-H activation/functionalization. Transition-metal-catalyzed C-H functionalization offers an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials (e.g., halo-pyrazoles). rsc.org Palladium (Pd) catalysts, in particular, have been shown to be effective for the hydroarylation of alkynes with pyrazoles bearing a nitro group at the C4 position. rsc.org

Alternatively, if a derivative of the target compound, such as 3-bromo-t-butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate, were used, a wider range of classical cross-coupling reactions could be employed. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Potential metal-catalyzed cross-coupling reactions at the C3 position include:

Suzuki-Miyaura Coupling : Reaction of a 3-halo-pyrazole with a boronic acid or ester, catalyzed by a palladium complex, to form a new C-C bond. researchgate.net

Heck Reaction : Palladium-catalyzed reaction of a 3-halo-pyrazole with an alkene to introduce an alkenyl substituent. acs.org

Sonogashira Coupling : Palladium- and copper-catalyzed reaction of a 3-halo-pyrazole with a terminal alkyne, forming a C-C bond and introducing an alkynyl group. acs.org

Buchwald-Hartwig Amination : Palladium-catalyzed coupling of a 3-halo-pyrazole with an amine to form a C-N bond.

The N-Boc protecting group is generally stable under the conditions required for many of these coupling reactions, allowing for the selective modification of the pyrazole core before any subsequent deprotection of the amino group is performed. mdpi.com

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions at the C3-Position

Reaction Name Substrate Requirement Coupling Partner Metal Catalyst (Typical) Bond Formed
Suzuki-Miyaura 3-Halogen or Triflate Organoboron compound Palladium (Pd) C-C
Heck 3-Halogen or Triflate Alkene Palladium (Pd) C-C (alkenyl)
Sonogashira 3-Halogen or Triflate Terminal Alkyne Palladium (Pd) / Copper (Cu) C-C (alkynyl)
Buchwald-Hartwig 3-Halogen or Triflate Amine Palladium (Pd) C-N
C-H Activation C3-H bond Alkene, Alkyne, etc. Palladium (Pd), Rhodium (Rh) C-C or C-Heteroatom

Chemical Stability and Degradation Pathways under Controlled Conditions

The stability of this compound is largely determined by the robustness of the carbamate moiety and the thermal properties of the nitropyrazole structure.

Hydrolytic Stability of the Carbamate Moiety

The t-butyl carbamate (Boc) group is a widely used protecting group for amines in organic synthesis precisely because of its distinct stability profile. It is known to be highly stable under neutral and basic conditions, as well as to many nucleophiles and reductive conditions. organic-chemistry.org This stability is attributed to the steric hindrance of the bulky t-butyl group and the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.

However, the Boc group is characterized by its lability under acidic conditions. organic-chemistry.orgarkat-usa.org The degradation pathway is an acid-catalyzed hydrolysis. The mechanism proceeds via protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. This is followed by the cleavage of the carbon-oxygen bond to release the amine and form the highly stable tert-butyl carbocation. reddit.com This cation is then typically deprotonated by a weak base to form isobutene gas, or it can be trapped by a nucleophilic solvent.

Therefore, this compound is expected to be stable in aqueous solutions at neutral to high pH but will readily degrade under acidic conditions (pH < 4) to yield 1-butyl-4-nitro-1H-pyrazol-5-amine, carbon dioxide, and isobutene.

Table 3: Hydrolytic Stability of the t-Butyl Carbamate Group

Condition pH Range Stability Degradation Products
Acidic < 4 Labile Free Amine, CO2, Isobutene
Neutral ~ 7 Stable N/A
Basic > 8 Stable N/A

Thermal Stability Profiles and Decomposition Mechanisms

The thermal stability of the title compound is primarily influenced by the energetic nitro-substituted pyrazole core. Nitropyrazoles are a class of compounds that have been extensively studied as energetic materials due to their high nitrogen content and favorable thermal properties. nih.gov

Generally, C-nitropyrazoles exhibit significant thermal stability, with many derivatives having decomposition temperatures well above 200°C. tandfonline.comresearchgate.net The stability is influenced by factors such as the number and position of nitro groups and the presence of other substituents. For instance, compounds with multiple nitro groups or those linked to other energetic moieties often have high decomposition temperatures, sometimes exceeding 300°C. researchgate.net

The thermal decomposition of this compound would likely proceed through two primary pathways:

Decomposition of the Nitropyrazole Ring : This is a high-energy process initiated by the cleavage of the C-NO2 bond or fragmentation of the pyrazole ring. This pathway would lead to the release of gaseous products such as N2, CO, CO2, and various nitrogen oxides (NOx).

Thermolysis of the Boc Group : The t-butyl carbamate group can undergo thermal decomposition, typically at temperatures between 150°C and 200°C. This process involves the elimination of isobutene and carbon dioxide, leaving behind the free amine.

It is plausible that the thermolysis of the Boc group would occur at a lower temperature than the energetic decomposition of the nitropyrazole core. Therefore, a stepwise decomposition could be observed, with the initial loss of the protecting group followed by the decomposition of the resulting 5-amino-4-nitropyrazole derivative at a higher temperature.

Table 4: Predicted Thermal Decomposition Profile

Temperature Range Degradation Pathway Major Products
~150-200 °C Thermolysis of Boc Group 1-butyl-4-nitro-1H-pyrazol-5-amine, Isobutene, Carbon Dioxide
> 200 °C Decomposition of Nitropyrazole Core N2, CO2, H2O, NOx

Derivatization Strategies and Analogue Synthesis

Synthesis of Pyrazole (B372694) Carbamate (B1207046) Derivatives with Modified N-1 Alkyl Chains

The N-1 position of the pyrazole ring is a common site for modification, which can significantly influence the physicochemical and biological properties of the resulting compounds. The synthesis of analogues with varied N-1 alkyl chains is typically achieved by employing different substituted hydrazines during the initial pyrazole ring formation. The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), allows for the direct incorporation of a desired N-1 substituent by selecting the corresponding hydrazine derivative. nih.govmdpi.com

For instance, while the parent compound features an N-1 butyl group, analogues can be prepared using ethylhydrazine, propylhydrazine, or isobutylhydrazine (B3052577) to yield the corresponding N-1 ethyl, propyl, or isobutyl derivatives. This approach provides a straightforward method for generating a library of compounds with systematically altered alkyl chain lengths and branching at the N-1 position.

Table 1: Examples of N-1 Alkyl Chain Modifications
N-1 SubstituentCorresponding Hydrazine ReagentResulting Analogue Name Fragment
EthylEthylhydrazine... (1-ethyl-4-nitro-1H-pyrazol-5-yl)carbamate
PropylPropylhydrazine... (1-propyl-4-nitro-1H-pyrazol-5-yl)carbamate
IsopropylIsopropylhydrazine... (1-isopropyl-4-nitro-1H-pyrazol-5-yl)carbamate
Benzyl (B1604629)Benzylhydrazine... (1-benzyl-4-nitro-1H-pyrazol-5-yl)carbamate

Exploration of Analogues with Varied Nitro Group Positions or Alternative Electron-Withdrawing Substituents

The nitro group at the C-4 position is a key feature of the title compound, acting as a potent electron-withdrawing group (EWG). The synthesis of analogues can explore the positional isomerism of this group or its replacement with other EWGs. The position of nitration on the pyrazole ring is highly dependent on the reaction conditions and the nature of the substituents already present. For instance, direct nitration of pyrazole can lead to N-nitropyrazole, which can then rearrange to form 4-nitropyrazole or 3(5)-nitropyrazole upon heating. nih.gov This allows for the synthesis of C-3 or C-5 nitro isomers.

Furthermore, the nitro group can be substituted with other EWGs to modulate the electronic properties of the pyrazole ring. For example, sulfonyl groups can be introduced at the C-4 position. Tian et al. developed a method for synthesizing 4-sulfonyl pyrazoles by reacting enaminones with sulfonyl hydrazines. mdpi.com Similarly, other EWGs like cyano or trifluoromethyl groups can be incorporated through various synthetic strategies, often involving the cyclization of appropriately functionalized precursors. mdpi.com

Table 2: Analogues with Alternative Electron-Withdrawing Groups (EWGs)
PositionEWGGeneral Structure Name
C-4-SO₂R (Sulfonyl)t-Butyl (1-butyl-4-(alkyl/arylsulfonyl)-1H-pyrazol-5-yl)carbamate
C-4-CN (Cyano)t-Butyl (1-butyl-4-cyano-1H-pyrazol-5-yl)carbamate
C-4-CF₃ (Trifluoromethyl)t-Butyl (1-butyl-4-(trifluoromethyl)-1H-pyrazol-5-yl)carbamate
C-3-NO₂ (Nitro)t-Butyl (1-butyl-3-nitro-1H-pyrazol-5-yl)carbamate

Preparation of Analogues with Diverse Carbamate Protecting Groups beyond Boc

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions. masterorganicchemistry.com However, synthetic strategies often require orthogonal protecting groups that can be removed under different conditions to allow for selective deprotection of multiple functional groups within a molecule. masterorganicchemistry.comtotal-synthesis.com Analogues of the title compound can be prepared using alternative carbamate protecting groups such as the Carboxybenzyl (Cbz or Z) group and the Fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.com

The Cbz group, typically introduced using benzyl chloroformate (Cbz-Cl), is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation. masterorganicchemistry.comtotal-synthesis.com The Fmoc group, installed using Fmoc-Cl or Fmoc-OSu, is stable to acid and hydrogenation but is cleaved under mild basic conditions, often with a piperidine (B6355638) solution. masterorganicchemistry.com The use of these alternative protecting groups facilitates more complex synthetic routes where selective manipulation of different amine functionalities is required.

Table 3: Comparison of Amine Protecting Groups
Protecting GroupAbbreviationReagent for InstallationDeprotection Condition
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acid (e.g., TFA)
CarboxybenzylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C)
FluorenylmethyloxycarbonylFmocFmoc-chloride (Fmoc-Cl)Base (e.g., Piperidine)

Utilization of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate as a Synthetic Intermediate

Beyond simple derivatization, this compound serves as a valuable synthetic intermediate for the construction of more complex molecular architectures. After removal of the Boc protecting group to unmask the 5-amino functionality, the resulting 5-amino-1-butyl-4-nitropyrazole becomes a versatile building block for a variety of chemical transformations.

5-Aminopyrazoles are key precursors for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. chim.itmdpi.com The 5-amino group and the adjacent N-1 nitrogen atom can participate in cyclocondensation reactions with 1,3-dielectrophilic reagents to form fused ring systems. researchgate.net A prominent example is the synthesis of pyrazolo[3,4-b]pyridines. mdpi.commdpi.com This is often achieved by reacting the 5-aminopyrazole with α,β-unsaturated ketones, 1,3-diketones, or their equivalents. researchgate.netmdpi.commdpi.com The reaction proceeds through an initial Michael addition or condensation, followed by intramolecular cyclization and dehydration to afford the bicyclic aromatic system. This strategy allows for the creation of diverse libraries of pyrazolo[3,4-b]pyridines by varying the substitution pattern of the 1,3-dielectrophile. mdpi.com Other fused systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a] researchgate.netmdpi.comnih.govtriazines, can also be accessed from 5-aminopyrazole precursors, highlighting the versatility of this intermediate for scaffold diversification. mdpi.com

Table 4: Fused Pyrazole Systems Derived from 5-Aminopyrazoles
Fused SystemTypical Co-reactantReaction Type
Pyrazolo[3,4-b]pyridine1,3-Diketone or α,β-Unsaturated KetoneCyclocondensation
Pyrazolo[1,5-a]pyrimidineβ-Ketoester or Malononitrile derivativeCyclocondensation
Pyrazolo[1,5-a] researchgate.netmdpi.comnih.govtriazineEthoxycarbonyl isocyanate followed by cyclizationAddition-Cyclization

The title compound is a platform for creating pyrazoles with multiple functional groups. The C-4 nitro group can be readily reduced to an amino group using standard conditions (e.g., SnCl₂, H₂, Pd/C). This introduces a new nucleophilic site, creating a 4,5-diaminopyrazole derivative. This diamine can then be used in subsequent reactions, such as the formation of fused imidazole (B134444) rings (pyrazolo[3,4-d]imidazoles) or other complex heterocycles. The newly formed 4-amino group can also be acylated, alkylated, or diazotized to introduce a wide range of functionalities. Similarly, the 5-amino group (after Boc deprotection) can be modified through acylation, sulfonylation, or participation in coupling reactions to further increase the molecular complexity and generate diverse polyfunctionalized pyrazoles.

The structure of this compound is well-suited for strategic scaffold diversification in the context of methodological research. The three key points of modification—the N-1 alkyl chain, the C-5 protected amine, and the C-4 electron-withdrawing group—act as independent handles that can be systematically altered. This modularity allows researchers to fine-tune steric and electronic properties, creating tailored substrates for investigating new reaction methodologies. For example, a library of 5-aminopyrazoles with different N-1 and C-4 substituents can be used to probe the scope and limitations of a new cyclization reaction to form fused heterocycles. nih.gov The development of switchable synthetic pathways, for instance, to selectively generate halogenated or non-halogenated pyrazolo[3,4-b]pyridines, demonstrates the utility of such scaffolds in advancing synthetic chemistry. nih.gov

Perspectives and Future Directions in Pyrazole Carbamate Research

Development of Novel and Sustainable Synthetic Methodologies for Pyrazole (B372694) Carbamates

The synthesis of pyrazole derivatives has traditionally involved multi-step processes that can be resource-intensive. The future of synthesizing pyrazole carbamates is geared towards "green" chemistry principles, emphasizing efficiency, safety, and minimal environmental impact. nih.gov Key areas of development include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and operational simplicity. mdpi.comias.ac.in The development of novel MCRs for constructing the substituted pyrazole core, followed by in-situ carbamate (B1207046) formation, represents a promising and efficient synthetic route.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating. nih.gov Its application to the synthesis of pyrazole carbamates can lead to faster, cleaner, and more energy-efficient processes compared to conventional heating methods. mdpi.comnih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and product consistency. Adapting pyrazole carbamate synthesis to flow systems could enable safer handling of potentially hazardous reagents (like nitrating agents) and facilitate large-scale production.

Eco-Friendly Solvents and Catalysts: The shift away from hazardous organic solvents towards greener alternatives like water, ethanol, or deep eutectic solvents is a critical aspect of sustainable synthesis. ias.ac.in Research is also focused on developing recyclable catalysts to minimize waste and improve the economic viability of synthetic processes. nih.gov

Table 1: Comparison of Synthetic Approaches for Pyrazole Carbamates
ParameterClassical ApproachSustainable (Green) Approach
Methodology Stepwise synthesis, often with isolation of intermediates.One-pot multicomponent reactions (MCRs). mdpi.comias.ac.in
Energy Source Conventional heating (oil baths).Microwave irradiation for rapid heating. nih.gov
Solvents Often uses toxic and volatile organic solvents.Water, ethanol, or solvent-free conditions. ias.ac.in
Efficiency Lower overall yields, longer reaction times.Higher yields, significantly shorter reaction times. mdpi.com
Waste Generation More waste due to multiple steps and solvent usage.Reduced waste (high atom economy), potential for catalyst recycling. nih.gov

Advancements in Computational Tools for Predicting Pyrazole Reactivity and Properties

Computational chemistry has become an essential tool for understanding and predicting the behavior of molecules, accelerating research and development. eurasianjournals.com For pyrazole derivatives, these tools provide invaluable insights:

Density Functional Theory (DFT): DFT calculations are widely used to predict the electronic structure, molecular geometry, and reactivity of pyrazole systems. researchgate.netresearchgate.net They can help identify the most likely sites for electrophilic or nucleophilic attack, predict the stability of isomers, and elucidate reaction mechanisms.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. This allows researchers to study the conformational flexibility of pyrazole carbamates and their interactions with other molecules, such as solvents or biological macromolecules. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. By developing QSAR models for pyrazole carbamates, researchers can predict the potential therapeutic efficacy of new analogues before they are synthesized, saving time and resources.

Machine Learning and AI: The integration of machine learning algorithms can accelerate the discovery of new pyrazole derivatives by predicting properties and potential activities from large datasets, guiding synthetic efforts toward the most promising candidates. eurasianjournals.com

Table 2: Application of Computational Tools in Pyrazole Research
Computational ToolPrimary ApplicationPredicted Properties
Density Functional Theory (DFT) Electronic structure and reactivity analysis. researchgate.netEnergy gaps, chemical hardness, electrophilicity, reaction pathways. researchgate.net
Molecular Dynamics (MD) Simulating molecular motion and interactions. eurasianjournals.comConformational stability, binding modes, solvent effects.
Molecular Docking Predicting binding to biological targets. researchgate.netBinding affinity, interaction with key amino acid residues.
QSAR / Machine Learning Predicting biological activity from structure. eurasianjournals.comPotential therapeutic effects, toxicity profiles.

Exploration of Unique Reactivity Profiles within the Pyrazole-Carbamate Motif

The chemical behavior of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate is dictated by the interplay of its functional groups: the pyrazole ring, the nitro group, and the Boc-carbamate.

Influence of the Nitro Group: The nitro group at the C4 position is a powerful electron-withdrawing group. This deactivates the pyrazole ring towards electrophilic aromatic substitution, making reactions like halogenation or Friedel-Crafts difficult. Conversely, it activates the ring for nucleophilic aromatic substitution, although such reactions are less common for pyrazoles.

The Carbamate Group: The t-butyl carbamate (Boc group) functions as a protecting group for the amine at C5. It is stable under many reaction conditions but can be readily removed under acidic conditions to liberate the free amine. This amine can then serve as a nucleophile or a site for further functionalization.

Synergistic Reactivity: The unique combination of these groups allows for selective, stepwise transformations. For instance, the nitro group can be selectively reduced to an amine without affecting the Boc group. This new amino group can then be derivatized. Subsequently, the Boc group at C5 can be removed to allow for reactions at that position, demonstrating the motif's utility in sequential synthesis. The N-H groups of protic pyrazoles can also play a direct role in metal-ligand cooperation in catalytic cycles, a reactivity profile that is altered by N-alkylation but highlights the versatile nature of the pyrazole core. mdpi.com

Strategic Integration of this compound in Broader Organic Synthesis Frameworks

Compounds like this compound are not typically end-products but are valuable intermediates for constructing more complex molecules, particularly in medicinal chemistry. nih.gov

As a Protected Diaminopyrazole Precursor: The compound is essentially a precursor to a 1-butyl-4,5-diaminopyrazole. The selective deprotection of the Boc group and reduction of the nitro group can be orchestrated to allow for the differential functionalization of the two amino groups. This is a powerful strategy for building libraries of compounds for drug discovery.

Scaffold for Fused Heterocycles: The adjacent amino and nitro (or its reduced amino) groups are perfectly positioned to undergo cyclization reactions with appropriate reagents to form fused heterocyclic systems, such as pyrazolo[4,5-b]pyridines or pyrazolo[4,5-b]pyrazines. These fused systems are common motifs in bioactive molecules.

Building Block in Fragment-Based Drug Discovery: The substituted pyrazole core can serve as a central fragment that can be elaborated upon. The butyl group provides lipophilicity, while the functional groups at C4 and C5 provide vectors for growing the molecule to optimize interactions with a biological target. The use of pyrazole intermediates is crucial in the synthesis of important compounds, including kinase inhibitors. researchgate.netchemicalbook.com

The strategic value of this compound lies in its pre-installed and differentially protected functional handles, which allow synthetic chemists to execute complex, multi-step synthetic plans with precision and control.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing t-butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate?

  • Methodological Answer : Synthesis typically involves carbamate formation via reaction of the pyrazole-amine precursor with tert-butyl chloroformate. Key parameters include:

  • Solvent : Dichloromethane or tetrahydrofuran (THF) for solubility and reactivity .
  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to neutralize HCl byproducts .
  • Temperature : Room temperature to 40°C, monitored by TLC or HPLC for intermediate stability .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How can the purity and structural integrity of the compound be validated?

  • Methodological Answer : Use a combination of:

  • Spectroscopy :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Verify absence of unreacted precursors (e.g., pyrazole NH2 peaks at δ ~5.5 ppm) and confirm carbamate formation (C=O resonance at ~155 ppm) .
  • IR : Carbamate C=O stretch at ~1700 cm<sup>-1</sup> and nitro group absorption at ~1520 cm<sup>-1</sup> .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to confirm >95% purity .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion ([M+H]<sup>+</sup> expected for C13H20N4O4 ≈ 297.1553) .

Q. What are the critical stability considerations for this compound under laboratory storage?

  • Methodological Answer :

  • Thermal Stability : Decomposition observed above 60°C (DSC/TGA data for analogs); store at -20°C under inert gas .
  • Light Sensitivity : Nitro groups are prone to photodegradation; use amber vials and minimize UV exposure .
  • Hydrolysis Risk : Carbamate bonds hydrolyze in acidic/basic conditions; avoid aqueous buffers unless stabilized .

Advanced Research Questions

Q. How does the nitro group at the 4-position of the pyrazole ring influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The nitro group is a strong electron-withdrawing group, reducing electron density at the pyrazole C5 position. This directs nucleophilic attacks to C3/C5 in SNAr reactions .
  • Case Study : In Suzuki-Miyaura couplings, nitro-substituted pyrazoles require Pd(OAc)2/XPhos catalysts and elevated temperatures (80–100°C) for effective aryl transfer .
  • Data Contradiction : Some studies report nitro groups deactivating the ring, while others note enhanced regioselectivity; DFT calculations (B3LYP/6-31G*) can resolve this .

Q. What computational strategies are effective for predicting the compound’s bioactivity and metabolic pathways?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2 or kinases) to assess binding affinity. The tert-butyl group may occupy hydrophobic pockets .
  • ADMET Prediction : SwissADME predicts moderate solubility (LogP ~2.5) and CYP3A4-mediated metabolism due to carbamate cleavage .
  • Contradictions : Experimental metabolic data (e.g., microsomal assays) may conflict with simulations; validate via LC-MS/MS .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

  • Methodological Answer :

  • Variable Temperature NMR : Assess dynamic effects (e.g., restricted rotation of the tert-butyl group causing peak splitting at 25°C vs. coalescence at 60°C) .
  • 2D NMR : <sup>1</sup>H-<sup>13</sup>C HSQC/HMBC to correlate pyrazole protons with carbamate carbonyl .
  • Isotopic Labeling : Synthesize <sup>15</sup>N-labeled analogs to confirm nitro group assignment .

Experimental Design and Data Analysis

Q. Designing a study to evaluate the compound’s potential as a kinase inhibitor: What controls and assays are essential?

  • Methodological Answer :

  • Positive Controls : Staurosporine (pan-kinase inhibitor) and DMSO (solvent control).
  • Assays :
  • Biochemical : ADP-Glo™ Kinase Assay (IC50 determination for ATP-competitive binding) .
  • Cellular : Western blot for phospho-targets (e.g., p-ERK) in HEK293T cells .
  • Counter-Screens : Test against off-targets (e.g., GPCRs) to rule out non-specific effects .

Q. How to address discrepancies in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Parameter Screening : Use Design of Experiments (DoE) to optimize stoichiometry, mixing efficiency, and heating rate .
  • Byproduct Analysis : LC-MS to identify dimers or oxidized species (common in nitro-containing compounds) .
  • Case Example : Pilot-scale runs (10 g) showed 20% yield drop vs. bench-scale (1 g) due to poor heat transfer; resolved via microwave-assisted synthesis (30% yield increase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate
Reactant of Route 2
Reactant of Route 2
t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.